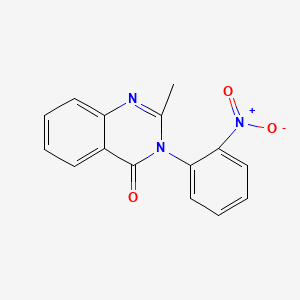
5-Bromo-1-(methanesulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(methylsulfonyl)-1H-indole: is a chemical compound with the molecular formula C9H10BrNO2S. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 5-position and a methylsulfonyl group at the 1-position makes this compound unique and of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-1-(methylsulfonyl)-1H-indole typically involves the bromination of 1-(methylsulfonyl)indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
Industrial production of 5-bromo-1-(methylsulfonyl)-1H-indole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indole derivatives.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
- Substituted indole derivatives
- Sulfone derivatives
- Reduced indole derivatives
Aplicaciones Científicas De Investigación
Chemistry:
5-Bromo-1-(methylsulfonyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the biological activity and potential therapeutic applications of indole-based compounds.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new drugs. Indole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry:
In the industrial sector, 5-bromo-1-(methylsulfonyl)-1H-indole is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-(methylsulfonyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and methylsulfonyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
5-Bromoindole: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.
1-Methylsulfonylindole: Lacks the bromine atom, which may reduce its reactivity in nucleophilic substitution reactions.
5-Bromo-1-(methylsulfonyl)-1H-indazole: Similar structure but with an indazole core, which can lead to different chemical and biological properties.
Uniqueness:
5-Bromo-1-(methylsulfonyl)-1H-indole is unique due to the presence of both the bromine atom and the methylsulfonyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
88131-63-9 |
|---|---|
Fórmula molecular |
C9H8BrNO2S |
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
5-bromo-1-methylsulfonylindole |
InChI |
InChI=1S/C9H8BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 |
Clave InChI |
ANGFROUEJUNMMP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C=CC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


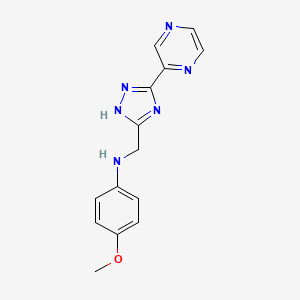


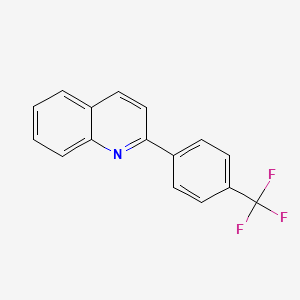


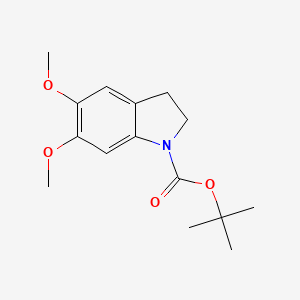
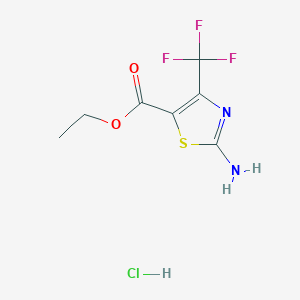
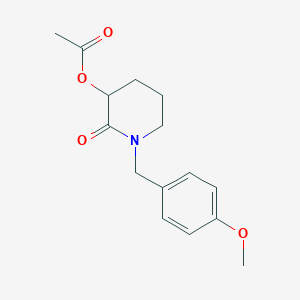
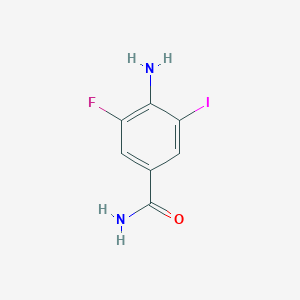
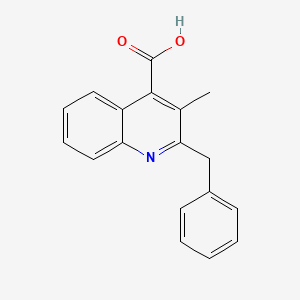

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
